1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(pyridin-2-yl)piperazine
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Overview
Description
1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(pyridin-2-yl)piperazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core, a pyridine ring, and a piperazine moiety. The presence of these diverse functional groups contributes to its wide range of biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(pyridin-2-yl)piperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-chlorophenyl is coupled with the pyrazolo[1,5-a]pyrazine core in the presence of a palladium catalyst.
Attachment of the pyridine ring: This can be accomplished through a nucleophilic substitution reaction, where the pyrazolo[1,5-a]pyrazine intermediate is reacted with a pyridine derivative.
Formation of the piperazine moiety: The final step involves the reaction of the intermediate with piperazine under suitable conditions, such as heating in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(pyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazolo[1,5-a]pyrazine core or the pyridine ring are replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles in the presence of suitable catalysts and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(pyridin-2-yl)piperazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer, antiviral, and anti-inflammatory agent.
Industry: It is used in the development of new materials, such as fluorescent dyes and sensors, due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, by binding to their active sites and preventing substrate binding. This inhibition can lead to the disruption of cellular signaling pathways, resulting in the modulation of various biological processes, such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities, such as kinase inhibition and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds also have a pyrazolo core and are studied for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness: 1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(pyridin-2-yl)piperazine is unique due to its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications. The presence of the 4-chlorophenyl group and the pyridine ring enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development.
Biological Activity
The compound 1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(pyridin-2-yl)piperazine is a pyrazolo derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrazolo[1,5-a]pyrazine core
- Chlorophenyl group
- Pyridinyl piperazine moiety
This unique configuration suggests diverse interactions with biological targets, making it a subject of interest for various therapeutic applications.
Research indicates that this compound exhibits multiple mechanisms of action, which include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes critical in various metabolic pathways. For instance, it interacts with protein kinases involved in oncogenic signaling pathways, particularly the AKT signaling pathway, which is pivotal in glioma progression .
- Receptor Modulation : It may modulate the activity of receptors that play roles in cell signaling and proliferation. This modulation can lead to altered cellular functions and potentially induce apoptosis in malignant cells .
- Induction of Apoptosis : The compound has demonstrated the ability to trigger programmed cell death in cancer cells by activating apoptotic pathways, which is crucial for developing anticancer therapies .
Biological Activity Data
The biological activity of the compound can be summarized in the following table:
Case Studies
Several studies have highlighted the efficacy of this compound:
- Anti-Glioma Activity : A study evaluated the compound's effects on glioblastoma cell lines, revealing significant inhibition of 3D neurosphere formation derived from patient samples. The compound exhibited potent EC50 values against these cancer cells while showing reduced cytotoxicity towards non-cancerous cells, indicating a favorable therapeutic window .
- Kinase Inhibition Profile : In a comprehensive screening against 139 purified kinases, the compound displayed selective inhibition towards AKT2/PKBβ. This finding supports its potential as a targeted therapy for glioma, where AKT signaling is often dysregulated .
- Synthesis and Structural Variants : Variants of this compound have been synthesized and tested for their biological activities. For example, derivatives with additional functional groups have shown enhanced inhibitory effects on specific enzymes and improved selectivity towards cancerous cells compared to non-cancerous counterparts .
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6/c22-17-6-4-16(5-7-17)18-15-19-21(24-9-10-28(19)25-18)27-13-11-26(12-14-27)20-3-1-2-8-23-20/h1-10,15H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRBRJSVUZUXFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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